Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate is a chemical compound with a unique structure that makes it valuable in various scientific research fields. Its applications span drug discovery, materials synthesis, and biological studies.
Preparation Methods
The synthesis of Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate involves several steps, typically starting with the preparation of the core diazepane structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium hydroxide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers explore its potential as a drug candidate due to its unique structure and properties.
Industry: It is utilized in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate stands out due to its unique combination of a diazepane ring, a cyclobutyl group, and a sulfonyl benzoate moiety. Similar compounds include:
- Methyl 4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)benzoate
- Methyl 4-((4-ethyl-1,4-diazepan-1-yl)sulfonyl)benzoate
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
methyl 4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-17(20)14-6-8-16(9-7-14)24(21,22)19-11-3-10-18(12-13-19)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXBSICSLWRUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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